
5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a derivative of 3,4-dihydroisoquinolin-1(2H)-one . It is an intermediate used in the synthesis of benzolactams as dopamine D3 receptor ligands .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including this compound, is often achieved using the Castagnoli–Cushman reaction .Molecular Structure Analysis
The molecular formula of this compound is C9H8BrFNO . The exact mass is 165.058992041 .Chemical Reactions Analysis
As an intermediate, this compound is used in the synthesis of benzolactams as dopamine D3 receptor ligands. It is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors .Physical And Chemical Properties Analysis
The molecular weight of this compound is 165.16 . The compound has a density of 1.559g/cm3 .科学的研究の応用
Synthesis and Process Improvement
- The compound is utilized as a key intermediate in drug discoveries. It has been synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde through a process that includes multiple isolation processes. Process chemistry laboratories have improved the original synthetic route by introducing a telescoping process, leading to a reduction in isolation processes and an 18% increase in yield while maintaining purity (Nishimura & Saitoh, 2016).
Application in Antimicrobial Agents
- Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been prepared as antimicrobial agents, demonstrating potent activity against various microbial strains. This implies the potential application of the compound in developing new antimicrobial agents (Ansari & Khan, 2017).
Metalation and Functionalization
- The compound has been involved in reactions leading to the creation of new functional groups, demonstrating its versatility in chemical synthesis. This includes the conversion of bromo-fluoroquinolines into carboxylic acids through halogen/metal permutation and deprotonation and carboxylation processes (Ondi, Volle, & Schlosser, 2005).
Biological Activity and Ligand Binding
- Research has explored the use of the compound in synthesizing ligands for binding σ1 and σ2 receptors. This includes the study of structural modifications in the amine portion of substituted aminobutyl-benzamides, highlighting the compound's relevance in receptor binding studies and potential therapeutic applications (Fan, Lever, & Lever, 2011).
作用機序
Target of Action
Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands and mk2-inhibitors .
Mode of Action
It’s suggested that similar compounds inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .
Pharmacokinetics
Similar compounds have been shown to have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .
Safety and Hazards
将来の方向性
The 3,4-dihydroisoquinolin-1(2H)-one scaffold, to which 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one belongs, is being explored for plant disease management . The results of these studies will provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives .
生化学分析
Cellular Effects
The cellular effects of 5-Bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one are currently unknown. Related compounds have shown to disrupt the biological membrane systems of P. recalcitrans . This suggests that this compound might have similar effects on the cellular processes of this and potentially other organisms.
Molecular Mechanism
It’s suggested that related compounds might exert their effects through disruption of biological membrane systems
特性
IUPAC Name |
5-bromo-6-fluoro-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-8-5-3-4-12-9(13)6(5)1-2-7(8)11/h1-2H,3-4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKMUSBEHCAGOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

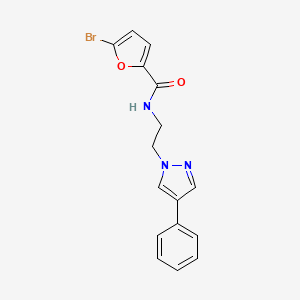
![8-{[4-(4-Methoxyphenyl)piperazinyl]methyl}-3-methyl-7-(2-morpholin-4-ylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2411907.png)
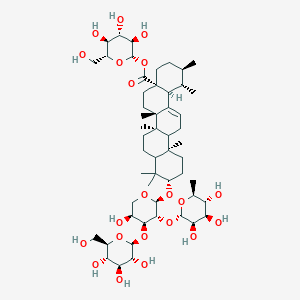

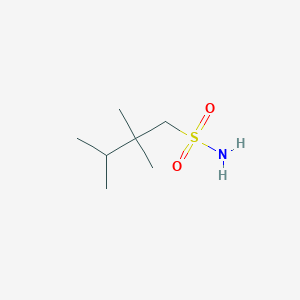
![2-{6-hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B2411918.png)
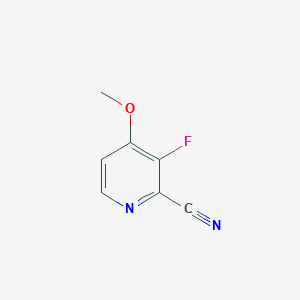
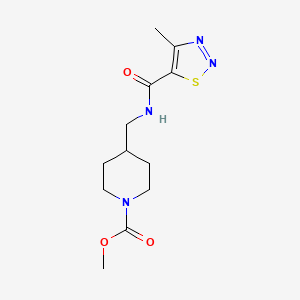
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide](/img/structure/B2411922.png)
![2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2411923.png)
![Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2411924.png)
![1-(2-Adamantanylethoxy)-3-[4-(4-fluorophenyl)piperazinyl]propan-2-ol, chloride, chloride](/img/structure/B2411926.png)
![Tert-butyl 7-(aminomethyl)-2-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2411927.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride](/img/structure/B2411929.png)